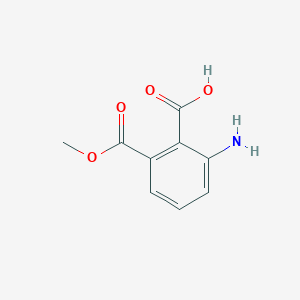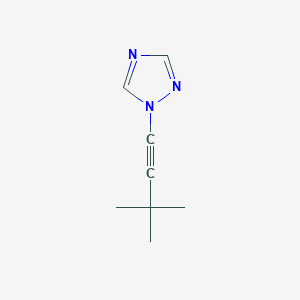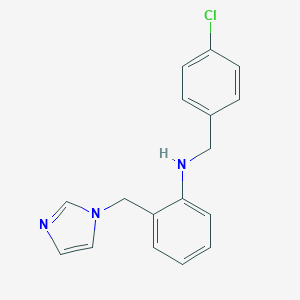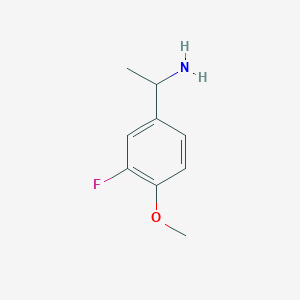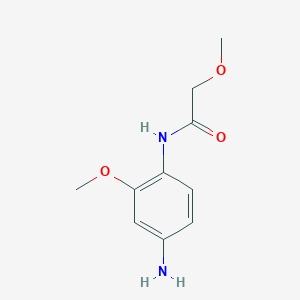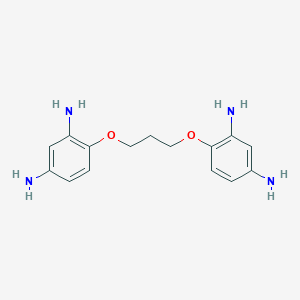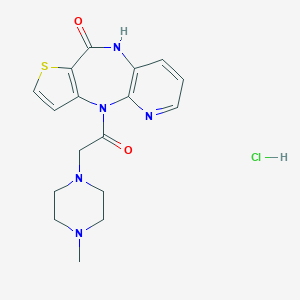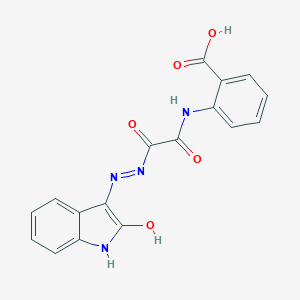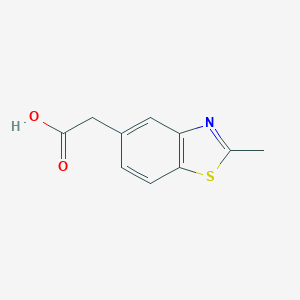
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Descripción general
Descripción
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester (also known as methyl 2-propylpentanoate) is an organic compound with the chemical formula C9H18O2 . It belongs to the class of esters and is commonly used in the pharmaceutical industry as an anticonvulsant medication under the trade name Valproic Acid or Valproate .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2-propylpentanoic acid (also known as valproic acid) with methanol. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting methyl ester is then purified and isolated .
Molecular Structure Analysis
The molecular structure of Pentanoic acid, 2-acetyl-2-propyl-, methyl ester consists of a valproic acid backbone with an additional acetyl group attached to the second carbon atom. The ester linkage connects the carboxylic acid group to the methoxy group. The compound has a molecular weight of approximately 158.24 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Green Solvent Synthesis
Methyl 2-acetyl-2-propylpentanoate: has been identified as a key component in the synthesis of green solvents, such as PolarClean . These solvents are designed to be non-toxic alternatives to traditional polar aprotic solvents, which are often hazardous. The compound’s synthesis involves green chemistry principles, aiming for a more sustainable and environmentally friendly approach.
Acrylic Plastic Precursors
The compound serves as a precursor in the production of acrylic plastics . It is involved in the catalyst-free synthesis of methyl propionate and methyl methacrylate , which are vital for large-scale production of acrylic plastics. This process is significant as it avoids the use of toxic gases and expensive catalysts, presenting a safer and more cost-effective method.
Sensing and Catalysis
In the field of sensing and catalysis, methyl 2-acetyl-2-propylpentanoate has been utilized in the modification of electrodes for the catalytic oxidation of dyes like methyl orange . This application is crucial for the development of new sensors and catalysts with improved performance and environmental compatibility.
Flavor and Fragrance Industry
Esters of pentanoic acid , which include methyl 2-acetyl-2-propylpentanoate , are commonly used in the flavor and fragrance industry . They are responsible for the characteristic fragrances of fruits and flowers and are also used as flavoring agents in food products due to their pleasant odors.
Mecanismo De Acción
Valproic acid , the parent compound of this ester, is primarily used as an anticonvulsant. Its exact mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), which plays a role in inhibiting neuronal excitability. By increasing GABA levels, valproic acid helps prevent seizures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-acetyl-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFMQZYMDXRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448793 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
CAS RN |
109578-13-4 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



